molecular formula C22H18N2O3 B10873484 2,3-bis(4-methoxyphenyl)quinazolin-4(3H)-one

2,3-bis(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B10873484
M. Wt: 358.4 g/mol
InChI Key: QYWXDLARKLCPOO-UHFFFAOYSA-N
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Description

2,3-BIS(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-BIS(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinazolinone core. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2,3-BIS(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can ensure consistent product quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-BIS(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones and related compounds.

    Substitution: Various substituted quinazolinones depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-BIS(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-BIS(4-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE: Similar structure but with hydroxyl groups instead of methoxy groups.

    2,3-BIS(4-CHLOROPHENYL)-4(3H)-QUINAZOLINONE: Contains chlorine atoms instead of methoxy groups.

    2,3-BIS(4-NITROPHENYL)-4(3H)-QUINAZOLINONE: Features nitro groups in place of methoxy groups.

Uniqueness

2,3-BIS(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C22H18N2O3/c1-26-17-11-7-15(8-12-17)21-23-20-6-4-3-5-19(20)22(25)24(21)16-9-13-18(27-2)14-10-16/h3-14H,1-2H3

InChI Key

QYWXDLARKLCPOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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